(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-4-18-13-10(20-3)6-5-7-12(13)22-15(18)16-14(19)11-8-9(2)17-21-11/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKKYSVPVPVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=NO3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure consisting of a benzothiazole moiety linked to an isoxazole ring. The presence of both electron-donating and electron-withdrawing groups suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that derivatives containing isoxazole rings exhibit promising anticancer properties. For instance, studies have shown that certain isoxazoles can induce apoptosis in cancer cell lines through modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, one study reported that isoxazole derivatives significantly affected the expression levels of these proteins in human promyelocytic leukemia cells (HL-60), suggesting a mechanism involving both apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Isoxazole 3 | HL-60 | 86 | Induces apoptosis via Bcl-2 downregulation |
| Isoxazole 6 | HL-60 | 755 | Primarily causes cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural analogs have been evaluated for antimicrobial activity. A series of thiazole derivatives were synthesized and tested against various pathogens, revealing significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicated that modifications at specific positions on the thiazole ring enhanced antimicrobial potency .
Table 2: Antimicrobial Activity Overview
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative A | E. coli | 32 μg/mL |
| Thiazole Derivative B | S. aureus | 16 μg/mL |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound appears to initiate apoptotic pathways in cancer cells, as evidenced by changes in Bcl-2 family protein expression.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor progression.
- Antimicrobial Action : The compound's structural features allow it to disrupt bacterial cell wall synthesis or function, leading to bactericidal effects.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to the compound was tested in a clinical trial involving patients with acute myeloid leukemia (AML). Results indicated a significant reduction in tumor burden when combined with standard chemotherapy .
- Antimicrobial Efficacy in Infections : In a clinical setting, thiazole derivatives were used to treat skin infections caused by resistant strains of Staphylococcus aureus, demonstrating effective outcomes with minimal side effects .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its structural features that may confer biological activity:
- Anticancer Activity : Research indicates that compounds with benzothiazole and isoxazole moieties exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : Studies have reported that derivatives of benzothiazole possess significant antimicrobial activity. The presence of the isoxazole ring may enhance this activity, providing a basis for the development of new antimicrobial agents .
Biochemical Applications
The compound's unique structure allows it to interact with biological macromolecules:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells. Inhibiting HDACs can lead to reactivation of tumor suppressor genes, making this compound a potential therapeutic agent in cancer treatment .
- Protein Interaction Studies : The compound’s ability to bind selectively to certain proteins can be utilized in studying protein-protein interactions. This is particularly relevant in understanding signaling pathways involved in diseases such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have provided insights into the efficacy and mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide:
Comparison with Similar Compounds
N-((Z)-3-((E)-4-((3-Amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-4-(3-hydroxypropoxy)benzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide (Compound 35)
- Structure : Shares the benzo[d]thiazol-2(3H)-ylidene scaffold but incorporates a hydroxypropoxy group and an imidazo[4,5-b]pyridine moiety.
- Synthesis : Achieved in 63% yield via multi-step coupling reactions, emphasizing the role of carbamoyl groups in stabilizing intermediates .
- Physicochemical Properties : The hydroxypropoxy substituent improves aqueous solubility compared to the methoxy group in the target compound.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
- Structure : Simpler analogue with a thiazole ring directly linked to isoxazole-4-carboxamide.
- Crystallography : X-ray studies reveal a planar conformation stabilized by intramolecular hydrogen bonds (N–H···O), contrasting with the twisted geometry of the target compound due to ethyl and methoxy substituents .
Isoxazole-Thiazole Hybrids
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)
- Structure : Combines thiadiazole and pyridine rings with acetyl and benzamide groups.
- Spectral Data : IR peaks at 1679 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N), similar to the target compound’s carbonyl stretching frequencies (~1600–1700 cm⁻¹) .
- Synthetic Yield : 80%, reflecting efficient cyclization strategies using active methylene compounds .
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide
- Structure : Features a nitro-thiazole group and phenyl-substituted isoxazole.
- Bioactivity : Demonstrated moderate anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells), suggesting that nitro groups enhance cytotoxicity compared to methoxy substituents .
Thiazole-Benzamide Derivatives
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)
- Structure: Includes morpholinomethyl and pyridinyl groups on the thiazole ring.
- Synthesis : Utilizes Mannich reactions with paraformaldehyde, highlighting divergent functionalization strategies compared to the target compound’s imine-based synthesis .
Comparative Data Tables
Key Research Findings
Synthetic Efficiency : Yields for thiazole-isoxazole hybrids range from 63% to 80%, with cyclization and coupling reactions being critical steps .
Bioactivity Trends : Nitro and acetyl substituents correlate with improved anticancer activity, whereas methoxy groups may prioritize stability over potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Start with a substituted benzothiazole precursor (e.g., 3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-one). React with 3-methylisoxazole-5-carboxylic acid chloride in anhydrous THF under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC.
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm imine geometry (E-configuration) using NOESY NMR to assess spatial proximity of substituents.
- Characterization : Use NMR (400 MHz, DMSO-d) to verify aromatic protons ( 7.2–8.1 ppm), methoxy group ( 3.8 ppm), and ethyl group ( 1.2–1.4 ppm). HRMS (ESI+) confirms molecular ion [M+H] .
Q. How is the compound’s purity and stability validated under experimental conditions?
- Methodology :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; observe hydrolytic susceptibility of the imine bond in acidic/basic conditions (pH 3–10) .
Q. What spectroscopic techniques are critical for structural elucidation?
- Key Techniques :
- NMR to confirm carbonyl carbons (amide C=O at 165–170 ppm) and aromatic carbons.
- IR spectroscopy for amide C=O stretch (~1650 cm) and C=N stretch (~1600 cm).
- High-resolution mass spectrometry (HRMS) for exact mass verification ( 2 ppm error) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the crystal structure of a target protein (e.g., STING receptor). Parameterize the compound’s partial charges with Gaussian 09 (B3LYP/6-31G* basis set).
- Validate docking poses with MD simulations (GROMACS, 100 ns) to assess binding stability. Compare with known agonists (e.g., cGAMP) to identify key interactions (e.g., hydrogen bonds with Thr263/Ser241) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Assay Variability : Re-test activity in standardized assays (e.g., STING-dependent IFN-β luciferase reporter assay). Use HEK293T cells transfected with hSTING (HAQ haplotype) .
- SAR Analysis : Synthesize analogs (e.g., substituent variations on benzothiazole or isoxazole). Compare IC values to identify critical moieties (e.g., 4-methoxy group enhances solubility but reduces membrane permeability) .
Q. How does the compound’s electronic configuration influence its reactivity in click chemistry applications?
- Methodology :
- Calculate frontier molecular orbitals (HOMO/LUMO) using DFT (B3LYP/6-311++G**). Correlate with experimental reactivity in CuAAC reactions (e.g., with azide-functionalized probes).
- Monitor reaction kinetics via NMR; observe faster cycloaddition rates with electron-withdrawing substituents on the isoxazole .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodology :
- Optimization : Replace column chromatography with recrystallization (ethanol/water) for intermediates.
- Yield Improvement : Use flow chemistry for imine formation (residence time 30 min, 60°C). Monitor by inline FTIR to minimize byproducts.
- Troubleshooting : Address low yields from steric hindrance by introducing microwave-assisted synthesis (80°C, 20 min, 300 W) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
